Duador

Description

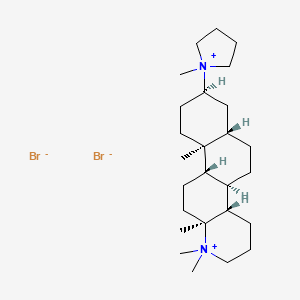

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70433-02-2 |

|---|---|

Molecular Formula |

C26H48Br2N2 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

(4aS,4bR,6aS,8R,10aS,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]quinolin-1-ium;dibromide |

InChI |

InChI=1S/C26H48N2.2BrH/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h20-24H,6-19H2,1-5H3;2*1H/q+2;;/p-2/t20-,21+,22+,23-,24-,25-,26-;;/m0../s1 |

InChI Key |

PDNBZMXDIQRBBZ-KMYXDLQKSA-L |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |

Related CAS |

66052-67-3 (Parent) |

Synonyms |

dihydrochandonium dihydrochandonium dibromide dihydrochandonium diiodide dihydrochandonium iodide Duador HS 692 RGH-4201 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Duador (Albendazole)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular and cellular mechanisms of albendazole, its metabolic fate, and the pathways leading to resistance. It is intended for a scientific audience engaged in research and development.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mode of action of albendazole, a broad-spectrum benzimidazole anthelmintic, is the disruption of microtubule-dependent cellular processes within parasitic helminths.[1][2] This action is highly selective for parasite proteins over their mammalian homologs.

Albendazole exerts its primary effect by binding with high affinity to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[3] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The selective toxicity of albendazole arises from its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[1] The disruption of the microtubule cytoskeleton has profound and fatal consequences for the parasite.

References

Pharmacokinetics and pharmacodynamics of Duador

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Duador (Albendazole)

Introduction

This compound, with the active pharmaceutical ingredient Albendazole, is a broad-spectrum benzimidazole anthelmintic agent. It is utilized in the treatment of a range of intestinal and systemic parasitic infections, including neurocysticercosis and cystic hydatid disease, caused by larval forms of tapeworms.[1][2] Albendazole's efficacy is attributed to its ability to disrupt essential cellular functions in parasites, leading to their immobilization and death.[1][3][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is achieved through the high-affinity binding of its active metabolite, albendazole sulfoxide, to the β-tubulin subunit of parasitic microtubules.[3][4] This action inhibits the polymerization of tubulin dimers, which is crucial for the formation and maintenance of the microtubule cytoskeleton.[3][5] The disruption of microtubules leads to a cascade of downstream effects:

-

Impaired Glucose Uptake: The compromised cytoskeleton in the intestinal cells of the parasite severely limits its ability to absorb glucose, a primary energy source.[3][4]

-

Depletion of Energy Reserves: The lack of glucose uptake leads to the depletion of glycogen stores and a subsequent reduction in adenosine triphosphate (ATP) production.[1][4]

-

Inhibition of Cell Division and Motility: Microtubules are essential for the formation of the mitotic spindle during cell division and for cellular motility. Their disruption halts egg production and development and immobilizes the parasite.[5][6]

This combined structural and metabolic collapse ultimately results in the death of the parasite.[7][1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by poor aqueous solubility, leading to low and variable absorption of the parent drug, Albendazole. Its systemic anthelmintic activity is primarily due to its active metabolite, albendazole sulfoxide.

Absorption

Following oral administration, less than 5% of Albendazole is absorbed.[5] The absorption is significantly enhanced when administered with a high-fat meal, which can increase plasma concentrations of the active metabolite by up to five-fold.[8] Peak plasma concentrations of the parent drug are often undetectable, while the active metabolite, albendazole sulfoxide, typically reaches its maximum concentration (Tmax) within 2 to 5 hours.[7][2]

Distribution

Albendazole sulfoxide is approximately 70% bound to plasma proteins and is widely distributed throughout the body, including into bile, cerebrospinal fluid, and hydatid cysts.

Metabolism

Albendazole is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver.[5][8] The parent drug is oxidized by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) to its pharmacologically active sulfoxide metabolite.[5][9] This metabolite is subsequently metabolized to the inactive albendazole sulfone.[2]

Excretion

The elimination of albendazole sulfoxide is primarily through the bile, with less than 1% of the dose being excreted in the urine.[5][8] The elimination half-life of albendazole sulfoxide is approximately 8.5 to 15 hours.[8][10]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Albendazole and its primary active metabolite, Albendazole Sulfoxide, derived from studies in human subjects.

Table 1: Pharmacokinetic Parameters of Albendazole and Metabolites in Hookworm-Infected Adolescents (400 mg single dose)

| Analyte | Matrix | Tmax (h) | Cmax (ng/mL) | t½ (h) |

| Albendazole | Plasma | ~2 | 12.5 - 26.5 | ~1.5 |

| Albendazole Sulfoxide | Plasma | ~4 | 288 - 380 | ~7 - 8 |

| Albendazole Sulfone | Plasma | ~4 | ~14 | ~7 - 8 |

| Data adapted from a study in hookworm-infected adolescents.[2][11] |

Table 2: Pharmacokinetic Parameters of Albendazole Sulfoxide in Patients with Neurocysticercosis (15 mg/kg/day)

| Parameter | Value Range |

| Cmax (µg/mL) | 0.45 - 2.96 |

| t½ (h) | 10 - 15 |

| Mean Residence Time (h) | 14 - 20 |

| Data from a study in patients with neurocysticercosis.[10] |

Table 3: Factors Influencing Albendazole Sulfoxide Pharmacokinetics

| Factor | Effect on PK Parameter | Fold Change / P-value |

| High-Fat Meal | Increased Bioavailability | ~5-fold increase |

| Age | Shorter Half-life in Children (<18) | 7.6h (children) vs 12.4h (adults) |

| Echinococcosis | Increased Bioavailability | 14% increase (p<0.01) |

| Echinococcosis | Increased Cmax and AUC | 2.7 and 4.0-fold increase (p<0.01) |

| Data compiled from systematic reviews and modeling analyses.[12][8][13] |

Experimental Protocols

The data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are representative protocols for pharmacokinetic analysis and clinical efficacy trials.

Protocol 1: Pharmacokinetic Study in Infected Patients

-

Study Design: A prospective, open-label pharmacokinetic study.[14]

-

Subject Population: Patients diagnosed with active neurocysticercosis or hookworm infection.[10][11][14]

-

Dosing Regimen: Administration of a single oral dose (e.g., 400 mg) or multiple doses (e.g., 15 mg/kg/day for 8 days).[10][11] For fed-state studies, the drug is administered with a standardized high-fat meal.[8]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant like heparin or EDTA.[15][16]

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[17]

-

Bioanalytical Method: Concentrations of Albendazole and its metabolites (sulfoxide and sulfone) are quantified using a validated High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection.[2][5][11][14] The method involves protein precipitation or solid-phase extraction followed by chromatographic separation on a C18 column.[5]

Protocol 2: Clinical Efficacy Trial

-

Study Design: A randomized, placebo-controlled, double-blind clinical trial.[18]

-

Subject Population: Patients with confirmed intestinal helminthiasis, identified by stool examination.[18]

-

Intervention: Patients are randomized to receive either a single oral dose of this compound (e.g., 400 mg) or a matching placebo.[18]

-

Efficacy Assessment: Stool samples are collected before treatment and at specified follow-up intervals (e.g., 7 and 21 days post-treatment).[18] Efficacy is determined by cure rate (absence of eggs in stool) and egg reduction rate, often quantified using techniques like the Kato-Katz method.[18]

-

Safety Assessment: Clinical signs, adverse events, and laboratory parameters (complete blood count, blood chemistry) are monitored before and after treatment.[18]

Conclusion

This compound (Albendazole) is an effective anthelmintic agent whose pharmacodynamic activity is dependent on its hepatic conversion to the active metabolite, albendazole sulfoxide. The pharmacokinetics are marked by low oral bioavailability of the parent compound, a significant food effect, and extensive inter-individual variability. Understanding these PK/PD characteristics is critical for optimizing dosing strategies to ensure therapeutic success in the treatment of parasitic infections. Future research may focus on novel formulations to enhance bioavailability and reduce pharmacokinetic variability.

References

- 1. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. extranet.who.int [extranet.who.int]

- 9. usp-pqm.org [usp-pqm.org]

- 10. Clinical pharmacokinetics of albendazole in patients with brain cysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 13. medrxiv.org [medrxiv.org]

- 14. experts.umn.edu [experts.umn.edu]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Feeding Management and Albendazole Pharmacokinetics in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Albendazole: placebo-controlled study in 870 patients with intestinal helminthiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Duador on Beta-Tubulin Polymerization: A Review of Preclinical Findings

Disclaimer: Information regarding a specific compound named "Duador" and its direct effects on beta-tubulin polymerization is not available in the public scientific literature as of late 2025. The following guide is a structured template based on common methodologies used to evaluate microtubule-targeting agents. Should "this compound" be a novel or proprietary compound, the experimental data would need to be generated and substituted into the appropriate sections.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their pivotal role in mitosis makes them a key target for anticancer drug development. This document outlines the standard experimental framework for characterizing the effects of a novel compound, referred to here as "this compound," on beta-tubulin polymerization. It details the methodologies for quantitative analysis, experimental protocols, and the visualization of associated cellular pathways.

Quantitative Analysis of this compound's Impact on Tubulin Polymerization

A critical step in evaluating a potential microtubule-targeting agent is to quantify its effect on tubulin polymerization dynamics. This is typically achieved through in vitro tubulin polymerization assays.

Table 1: Hypothetical In Vitro Effects of this compound on Tubulin Polymerization

| Parameter | This compound | Paclitaxel (Control) | Colchicine (Control) |

| IC50 (µM) | Data not available | 0.5 - 10 | 0.5 - 5 |

| Effect on Polymerization Rate | Data not available | Promotes | Inhibits |

| Maximum Polymer Mass | Data not available | Increases | Decreases |

| Microtubule Stability | Data not available | Stabilizes | Destabilizes |

Data for control compounds are representative values from the literature and can vary based on experimental conditions.

Experimental Protocols

The following sections describe standard protocols used to assess the interaction of a compound like this compound with tubulin and microtubules.

In Vitro Tubulin Polymerization Assay

This assay measures the extent and rate of microtubule formation from purified tubulin dimers in the presence of a test compound.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

Guanosine triphosphate (GTP)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

This compound (at various concentrations)

-

Control compounds (e.g., paclitaxel, colchicine)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On ice, add General Tubulin Buffer, GTP, and glycerol to the wells of a 96-well plate.

-

Add this compound or control compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add purified tubulin to each well to initiate the reaction.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. From these curves, determine the polymerization rate, lag time, and maximal polymer mass.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Principle: Cells are treated with the compound, then fixed and permeabilized. Microtubules are labeled with a specific primary antibody against β-tubulin, followed by a fluorescently-tagged secondary antibody. The cellular microtubule structure is then visualized using fluorescence microscopy.

Procedure:

-

Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound, controls, and vehicle for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against β-tubulin.

-

Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and capture images using a fluorescence microscope.

Cellular Signaling Pathways

Disruption of microtubule dynamics by agents like this compound can trigger various downstream signaling pathways, often culminating in cell cycle arrest and apoptosis.

The disruption of microtubule dynamics by a tubulin-binding agent activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Its sustained activation prevents the onset of anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage to the mitotic spindle is irreparable, this prolonged arrest typically triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a common mechanism of action for many clinically successful microtubule-targeting anticancer drugs.

The Unraveling of a Global Health Cornerstone: An In-depth Technical Guide to the Discovery and History of Albendazole

Foreword: In the annals of global public health, few molecules have had as profound an impact as albendazole. This broad-spectrum anthelmintic, a cornerstone of mass drug administration programs worldwide, has treated hundreds of millions for a range of debilitating parasitic worm infections. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of albendazole for researchers, scientists, and drug development professionals. We delve into its mechanism of action, the experimental methodologies that elucidated its function, and the quantitative data that underscore its efficacy.

A Historical Perspective: From Veterinary Beginnings to Global Human Health

The journey of albendazole begins with the discovery of the anthelmintic properties of the benzimidazole class of compounds. In 1961, the high efficacy of thiabendazole against gastrointestinal nematodes in animals paved the way for the development of more potent and broad-spectrum derivatives.[1] This led to the synthesis of albendazole in 1975 by researchers at SmithKline Corporation.[2][3] Initially introduced in 1977 as a veterinary anthelmintic for sheep in Australia, its remarkable success in animals prompted its development for human use, culminating in its registration for human use in 1982 and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1996 for treating hydatid disease and neurocysticercosis.[2][3][4]

A pivotal moment in the history of albendazole was its central role in the Global Programme to Eliminate Lymphatic Filariasis (GPELF), launched by the World Health Organization (WHO) in 2000.[4][5] In this program, albendazole is administered in combination with either ivermectin or diethylcarbamazine to interrupt the transmission of the filarial worms that cause this debilitating disease.[5] This initiative, along with its use in controlling soil-transmitted helminthiasis, has solidified albendazole's status as an essential medicine in global public health.[6]

Table 1: Key Milestones in the History of Albendazole

| Year | Milestone | Reference(s) |

| 1961 | Discovery of the anthelmintic properties of thiabendazole, a benzimidazole. | [1] |

| 1975 | Albendazole is synthesized by SmithKline Corporation. | [2] |

| 1977 | Introduction of albendazole for veterinary use in sheep in Australia. | [2] |

| 1982 | Albendazole is registered for human use. | [2] |

| 1996 | U.S. FDA approves albendazole for the treatment of hydatid disease and neurocysticercosis. | [3] |

| 1997 | The World Health Assembly resolves to eliminate lymphatic filariasis, setting the stage for the GPELF. | [4] |

| 2000 | The Global Programme to Eliminate Lymphatic Filariasis (GPELF) is launched, with albendazole as a key component of mass drug administration. | [4][5] |

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The anthelmintic activity of albendazole is primarily attributed to its high-affinity binding to the β-tubulin subunit of parasitic microtubules.[7] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton. The disruption of the microtubule network leads to a cascade of downstream effects, ultimately resulting in the parasite's demise.

The key events in albendazole's mechanism of action are:

-

Binding to β-tubulin: Albendazole and its active metabolite, albendazole sulfoxide, selectively bind to the colchicine-sensitive site of parasite β-tubulin. This binding is significantly stronger to parasite tubulin than to mammalian tubulin, which accounts for the drug's selective toxicity.[7]

-

Inhibition of Microtubule Polymerization: The binding of albendazole prevents the assembly of tubulin dimers into microtubules.

-

Disruption of Cellular Processes: The loss of cytoplasmic microtubules impairs essential cellular functions in the parasite, including:

-

Inhibition of Glucose Uptake: Microtubule-dependent transport processes are crucial for nutrient absorption, particularly glucose, by the intestinal cells of the parasite.

-

Depletion of Glycogen Stores: The inability to absorb glucose leads to the depletion of the parasite's energy reserves.

-

-

Cell Death: The combination of impaired nutrient uptake and energy depletion leads to the immobilization and eventual death of the parasite.

Pharmacokinetics: A Prodrug's Journey

Albendazole is a prodrug, meaning it is metabolized in the body to its active form. Its pharmacokinetic profile is characterized by low aqueous solubility, which influences its absorption and bioavailability.

-

Absorption: Albendazole is poorly absorbed from the gastrointestinal tract, with less than 5% of the oral dose reaching systemic circulation. However, its absorption is significantly enhanced (up to 5-fold) when co-administered with a high-fat meal.

-

Metabolism: Following absorption, albendazole undergoes rapid and extensive first-pass metabolism in the liver. It is primarily oxidized to its active metabolite, albendazole sulfoxide , and subsequently to the inactive metabolite, albendazole sulfone .

-

Distribution: Albendazole sulfoxide is approximately 70% bound to plasma proteins and is widely distributed throughout the body.

-

Excretion: The metabolites of albendazole are primarily excreted in the bile, with a smaller fraction eliminated in the urine. The elimination half-life of albendazole sulfoxide is approximately 8-12 hours.

Table 2: Comparative Pharmacokinetic Parameters of Albendazole Sulfoxide

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference(s) |

| Human | 400 mg (single) | Oral | 0.22 - 1.25 | 2 - 5 | 1.16 - 7.64 | 8 - 12 | [8] |

| Cattle | 20 | Oral | ~0.6 | 15 - 24 | - | - | [9] |

| Sheep | 5 | SC | 2.1 ± 0.3 | 8.0 ± 1.5 | 50.4 ± 4.5 | 11.8 ± 1.2 | [10] |

| Goats | 5 | SC | 2.0 ± 0.2 | 6.0 ± 1.1 | 35.8 ± 3.1 | 7.7 ± 0.9 | [10] |

Note: Data are presented as mean ± SD where available. Pharmacokinetic parameters can vary significantly based on formulation, diet, and individual physiological differences.

Efficacy: A Broad Spectrum of Activity

Albendazole's unique broad-spectrum activity makes it effective against a wide range of intestinal helminths. Its efficacy varies depending on the parasite species and the dosage regimen.

Table 3: Efficacy of a Single 400 mg Dose of Albendazole Against Common Soil-Transmitted Helminths

| Helminth Species | Cure Rate (%) | Egg Reduction Rate (%) | Reference(s) |

| Ascaris lumbricoides (roundworm) | 95 | >95 | [11][12] |

| Necator americanus & Ancylostoma duodenale (hookworms) | 78 | >90 | [11][12] |

| Trichuris trichiura (whipworm) | 48 | 50 - 80 | [11][12] |

| Enterobius vermicularis (pinworm) | 98 | >95 | [11][12] |

| Strongyloides stercoralis (threadworm) | 62 (at 400 mg/day for 3 days) | - | [11][12] |

Table 4: In Vitro Activity of Albendazole Against Helminth Larvae

| Helminth Species | Assay Type | IC50 / EC50 | Reference(s) |

| Ancylostoma ceylanicum | Egg Hatch Assay | 119 nM | [13] |

| Trichuris muris | Larval Motility | >100 µg/mL | [14] |

| Haemonchus contortus | Larval Motility | ~0.1 µM | [15] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacology and efficacy of albendazole.

Chemical Synthesis of Albendazole

The synthesis of albendazole typically involves a multi-step process starting from 2-nitroaniline. A key intermediate in this synthesis is 4-(propylthio)-o-phenylenediamine.

Protocol for the Synthesis of 4-(Propylthio)-o-phenylenediamine (a Key Intermediate):

-

Reaction Setup: Dissolve 2-nitro-4-propylthioaniline in a suitable solvent system, such as a hot aqueous solution of ammonium chloride.[16]

-

Reduction: Introduce a reducing agent, such as a nickel-aluminum alloy, to the reaction mixture under heating and stirring.[16]

-

Monitoring: Monitor the progress of the reduction reaction using thin-layer chromatography.

-

Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst. Cool the filtrate and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 4-(propylthio)-o-phenylenediamine.[16]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

-

Preparation: Prepare purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., PIPES buffer with MgCl2 and GTP).

-

Incubation: Incubate the tubulin solution with various concentrations of albendazole or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) at 37°C.

-

Measurement: Monitor the polymerization of tubulin over time by measuring the increase in absorbance at 340 nm in a spectrophotometer. The absorbance increases as microtubules form and scatter light.

-

Data Analysis: Plot the rate of polymerization against the concentration of albendazole to determine the half-maximal inhibitory concentration (IC50).

In Vitro Larval Motility/Migration Assay

This assay is used to assess the direct effect of anthelmintics on the viability of helminth larvae.

-

Larval Preparation: Obtain third-stage larvae (L3) of the target helminth species (e.g., Haemonchus contortus) from fecal cultures.

-

Assay Setup: Dispense a known number of larvae into the wells of a microtiter plate containing culture medium and serial dilutions of albendazole.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 24-72 hours).

-

Motility Assessment: Evaluate larval motility microscopically, scoring larvae as motile, sluggish, or non-motile. Alternatively, automated systems that detect larval movement can be used for high-throughput screening.

-

Data Analysis: Calculate the percentage of larval inhibition at each drug concentration and determine the half-maximal effective concentration (EC50).

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard in vivo method for assessing anthelmintic efficacy in livestock and is a key tool for detecting drug resistance.

Protocol Overview:

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from a group of 15-20 animals.

-

Fecal Egg Count (FEC): Determine the number of eggs per gram of feces (EPG) for each sample using a standardized technique like the McMaster method.

-

Treatment: Administer a standard dose of albendazole to the animals.

-

Post-treatment Sampling (Day 10-14): Collect fecal samples from the same animals 10 to 14 days after treatment.

-

Post-treatment FEC: Perform FEC on the post-treatment samples.

-

Calculation: Calculate the percentage reduction in the mean EPG from pre-treatment to post-treatment. A reduction of less than 95% is indicative of potential anthelmintic resistance.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is a standard method for quantifying albendazole and its metabolites in biological fluids like plasma.

-

Sample Preparation: Extract albendazole and its metabolites from plasma using solid-phase extraction (SPE).

-

Chromatographic Separation: Inject the extracted sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). Use a mobile phase, such as a mixture of acetonitrile and a buffer, to separate the parent drug and its metabolites.

-

Detection: Detect the compounds as they elute from the column using a UV detector set at an appropriate wavelength (e.g., 295 nm).

-

Quantification: Determine the concentration of each compound by comparing its peak area to that of a known concentration of an internal standard.

The Challenge of Anthelmintic Resistance

The widespread use of albendazole, particularly in livestock, has led to the emergence of drug-resistant helminth populations. The primary mechanism of resistance to benzimidazoles involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene. These genetic changes reduce the binding affinity of the drug to its target, thereby diminishing its efficacy. The monitoring of anthelmintic resistance through methods like the FECRT is crucial for sustainable parasite control and to preserve the effectiveness of this vital medicine.

Conclusion

From its origins in veterinary medicine to its indispensable role in global human health programs, albendazole stands as a testament to the power of targeted drug development. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and broad-spectrum efficacy have made it a powerful tool in the fight against parasitic diseases. As the challenge of anthelmintic resistance grows, a continued understanding of the fundamental science behind albendazole, from its molecular interactions to its clinical application, is more critical than ever for the researchers and professionals dedicated to improving global health.

References

- 1. scops.org.uk [scops.org.uk]

- 2. Albendazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Control of Neglected Tropical Diseases [who.int]

- 5. THE GLOBAL PROGRAMME TO ELIMINATE LYMPHATIC FILARIASIS: HEALTH IMPACT AFTER 8 YEARS - The Causes and Impacts of Neglected Tropical and Zoonotic Diseases - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Global Programme to Eliminate Lymphatic Filariasis: Health Impact after 8 Years | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]

- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. fao.org [fao.org]

- 10. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Albendazole: a review of anthelmintic efficacy and safety in humans | Parasitology | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

Cellular Targets of Duador (Albendazole) in Parasitic Helminths: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duador, with the active pharmaceutical ingredient Albendazole, is a broad-spectrum anthelmintic agent widely utilized in the treatment of infections caused by parasitic helminths.[1] Its efficacy is rooted in its specific interaction with cellular structures within the parasite, leading to their eventual demise. This technical guide provides a comprehensive overview of the cellular targets of this compound in parasitic helminths, focusing on its molecular mechanism of action. This document details the quantitative efficacy of Albendazole against various helminth species, provides in-depth experimental protocols for assessing its activity, and visually represents its mechanism and relevant experimental workflows through detailed diagrams.

Introduction to this compound (Albendazole)

This compound is a member of the benzimidazole class of anthelmintics, which are synthetic compounds recognized for their potent and broad-spectrum activity against a wide range of parasitic worms, including nematodes (roundworms) and cestodes (tapeworms).[2] The active ingredient, Albendazole, is a pro-drug that is rapidly metabolized in the host to its active form, albendazole sulfoxide.[3] This active metabolite is responsible for the systemic anthelmintic effects of the drug. The selective toxicity of this compound against helminths is a key feature, allowing it to be effective at therapeutic doses with a manageable side-effect profile in the host.[4]

The Primary Cellular Target: β-Tubulin

The principal cellular target of this compound's active metabolite, albendazole sulfoxide, in parasitic helminths is the protein β-tubulin .[2][3] Tubulin exists as a heterodimer of α- and β-tubulin subunits, which polymerize to form microtubules. Microtubules are essential cytoskeletal components that play a critical role in a variety of vital cellular functions in eukaryotes, including cell division (formation of the mitotic spindle), maintenance of cell shape, intracellular transport, and nutrient absorption.[3]

Mechanism of Action

Albendazole selectively binds to the colchicine-sensitive site of helminth β-tubulin, inhibiting its polymerization into microtubules.[4] This binding has a significantly higher affinity for parasitic β-tubulin than for the mammalian homologue, which is the basis for its selective toxicity.[4] The disruption of microtubule formation leads to a cascade of downstream effects that are detrimental to the parasite:

-

Impaired Glucose Uptake: The intestinal cells of parasitic helminths are highly dependent on microtubules for the absorption of glucose, their primary energy source. The depolymerization of these microtubules severely compromises the parasite's ability to take up glucose, leading to energy depletion.[3]

-

Depletion of Glycogen Stores: As a consequence of impaired glucose uptake, the parasite's glycogen reserves are rapidly depleted.

-

Inhibition of Cell Division: The disruption of mitotic spindle formation prevents cell division, thereby halting the growth and reproduction of the parasite.

-

Accumulation of Secretory Vesicles: In cestodes, Albendazole has been shown to specifically disrupt microtubules in the tegument, the parasite's outer surface, leading to an accumulation of secretory material and a reduction in protein synthesis.[5]

These cellular insults ultimately result in the paralysis and death of the parasite, which is then expelled from the host's body.

β-Tubulin Isotypes and Drug Sensitivity

Parasitic helminths express multiple isotypes of β-tubulin, and not all of them are equally sensitive to Albendazole.[2] For instance, in Fasciola hepatica (liver fluke), β-tubulin isotype 2 has been identified as a probable target for Albendazole.[1] In contrast, some β-tubulin isotypes may confer natural resistance to the drug.

Resistance to benzimidazoles, including Albendazole, is a growing concern and is often associated with specific point mutations in the β-tubulin gene.[2] The most common mutations occur at amino acid positions F167, E198, and F200, which are thought to reduce the binding affinity of the drug to its target protein.[2] Understanding the specific β-tubulin isotypes and their susceptibility to Albendazole is crucial for monitoring resistance and for the development of new anthelmintic drugs.

Quantitative Data on In Vitro Efficacy

The in vitro efficacy of Albendazole is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits a specific biological process (e.g., larval motility, egg hatching) by 50%. The following tables summarize some of the available IC50 data for Albendazole against various parasitic helminths. It is important to note that these values can vary depending on the helminth species, its life stage, and the specific experimental conditions.

| Helminth Species | Life Stage | Assay | IC50 (µM) | Reference |

| Brugia malayi | Adult | Motility Assay | ~236.2 | [6] |

| Heligmosomoides polygyrus | L3 Larvae | Motility Assay | 12.5 | [4] |

| Helminth Species | Life Stage | Assay | LC50 (µg/ml) | Reference |

| Hookworm | Larvae | Larvicidal Assay | 152 | [7] |

| Helminth Species | Life Stage | Assay | IC50 (mg/ml) | Reference |

| Haemonchus contortus | Eggs | Egg Hatch Assay | 0.3 ± 0.07 | [8] |

| Haemonchus contortus | Larvae | Larvicidal Assay | 0.9 ± 0.45 | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of anthelmintic compounds like Albendazole.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal (egg-killing) activity of a compound.

a. Egg Collection and Preparation:

-

Collect fecal samples from infected animals.

-

Isolate helminth eggs from the feces using a series of sieves and centrifugation in a high-density solution (e.g., saturated saline or sucrose solution).

-

Wash the isolated eggs multiple times with deionized water to remove any debris and residual salt.

-

Quantify the number of eggs per unit volume under a microscope.

b. Assay Procedure:

-

Prepare a stock solution of Albendazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the Albendazole stock solution to obtain the desired test concentrations.

-

In a 96-well microtiter plate, add a standardized number of eggs (e.g., 100-200) to each well.

-

Add the different concentrations of Albendazole to the test wells. Include a positive control (a known effective anthelmintic) and a negative control (solvent only).

-

Incubate the plate at an optimal temperature (e.g., 25-28°C) for 48-72 hours in a humidified incubator.[9][10]

c. Data Collection and Analysis:

-

After the incubation period, add a drop of Lugol's iodine to each well to halt further development.[10]

-

Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.

-

Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Larval Motility/Viability Assay

This assay assesses the larvicidal activity of a compound by observing its effect on larval movement.

a. Larval Preparation:

-

Obtain third-stage (L3) larvae from fecal cultures or by hatching eggs in vitro.

-

Wash the larvae extensively with phosphate-buffered saline (PBS) or a suitable culture medium to remove any contaminants.

-

Adjust the larval suspension to a known concentration (e.g., 50-100 larvae per 100 µL).[11]

b. Assay Procedure:

-

Prepare serial dilutions of Albendazole in a suitable culture medium (e.g., RPMI-1640).[11]

-

In a multi-well plate (e.g., 24- or 96-well), add the larval suspension to each well.

-

Add the different concentrations of Albendazole to the test wells. Include appropriate positive and negative controls.

-

Incubate the plate at a suitable temperature (e.g., 16°C or 37°C, depending on the parasite) for a specified period (e.g., 24, 48, or 72 hours).[11][12]

c. Data Collection and Analysis:

-

At predetermined time points, observe the motility of the larvae under a microscope.

-

Score the motility of each larva based on a predefined scale (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = active movement).

-

Alternatively, automated tracking software can be used for a more objective assessment of motility.

-

Calculate the percentage of larval mortality or inhibition of motility for each concentration.

-

Determine the IC50 or lethal concentration 50 (LC50) value using dose-response curve analysis.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound (Albendazole) and a typical experimental workflow.

Caption: Mechanism of action of this compound (Albendazole) in parasitic helminths.

Caption: Workflow for an in vitro Egg Hatch Assay (EHA).

Conclusion

This compound (Albendazole) remains a cornerstone in the treatment of parasitic helminth infections due to its high affinity and specificity for parasitic β-tubulin. The disruption of microtubule-dependent cellular processes provides a robust mechanism for its anthelmintic activity. Continued research into the nuances of Albendazole's interaction with different β-tubulin isotypes and the molecular basis of resistance is essential for the longevity of its therapeutic efficacy and for the development of next-generation anthelmintics. The standardized in vitro assays described herein are critical tools for these ongoing research and development efforts.

References

- 1. Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gosset.ai [gosset.ai]

- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. avmajournals.avma.org [avmajournals.avma.org]

An In-depth Technical Guide to the Degradation Pathway and Metabolites of Duador (Albendazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (brand name Duador), a broad-spectrum benzimidazole carbamate anthelmintic, is a critical agent in the treatment of various parasitic worm infestations. Its efficacy is largely dependent on its biotransformation into active and inactive metabolites. This technical guide provides a comprehensive overview of the degradation pathway of albendazole, its primary metabolites, the enzymes governing these transformations, and the associated pharmacokinetic parameters. Detailed experimental protocols for the analysis of albendazole and its metabolites are also presented to aid in research and development.

Albendazole is poorly absorbed in its parent form and undergoes extensive first-pass metabolism in the liver.[1] The primary metabolic pathways are sulfoxidation and hydroxylation, leading to the formation of several metabolites that are subsequently eliminated from the body.[1] Understanding these pathways is crucial for optimizing therapeutic efficacy and minimizing potential drug interactions.

Core Biotransformation Pathways

The metabolic degradation of albendazole is a multi-step process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[1][2] The two main pathways are:

-

Sulfoxidation: This is the major metabolic route, leading to the formation of the pharmacologically active metabolite, albendazole sulfoxide.[1][3] This metabolite is then further oxidized to the inactive albendazole sulfone.[1][3]

-

Hydroxylation: A secondary pathway involves the hydroxylation of the propyl side chain of albendazole, resulting in the formation of various hydroxylated metabolites.[4]

Metabolites of Albendazole

-

Albendazole Sulfoxide (ABZ-SO): The primary and pharmacologically active metabolite of albendazole.[1][5] It is responsible for the systemic anthelmintic effects of the drug.[5]

-

Albendazole Sulfone (ABZ-SO2): An inactive metabolite formed from the oxidation of albendazole sulfoxide.[1][3]

-

Hydroxyalbendazole: A less prominent metabolite formed through the hydroxylation pathway.[4]

The degradation pathway is visualized in the following diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative contribution of cytochromes P-450 and flavin-containing monoxygenases to the metabolism of albendazole by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

Technical Guide: In Vitro Anthelmintic Activity of Albendazole, the Active Ingredient in Duador

Disclaimer: The term "Duador" is a brand name for a pharmaceutical product containing albendazole as its active ingredient.[1][2][3][4] Albendazole is a widely used broad-spectrum anthelmintic drug belonging to the benzimidazole class of compounds.[1][5] This technical guide will, therefore, focus on the in vitro studies of albendazole's anthelmintic activity. The information presented here is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Microtubule Polymerization

The primary anthelmintic mechanism of albendazole involves its high-affinity binding to β-tubulin, a subunit of microtubules, in helminth cells. This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures. The disruption of the microtubule network interferes with vital cellular processes in the parasite, such as cell division, nutrient absorption, and intracellular transport. A key effect is the impairment of glucose uptake in the intestinal cells of the parasite, leading to energy depletion and eventual death. The selectivity of albendazole is attributed to its significantly higher affinity for helminth β-tubulin compared to mammalian β-tubulin.

Below is a diagram illustrating the mechanism of action of albendazole.

Experimental Protocols for In Vitro Anthelmintic Assays

Several in vitro assays are commonly used to evaluate the efficacy of anthelmintic compounds like albendazole. These assays often use parasitic nematodes of veterinary importance, such as Haemonchus contortus, or free-living nematodes like Caenorhabditis elegans, as models.[6]

Below is a generalized workflow for in vitro anthelmintic activity screening.

References

Duador (Albendazole): A Technical Guide to its Antiparasitic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duador, with the active ingredient albendazole, is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds. Its efficacy spans a wide range of parasitic helminths, including nematodes, cestodes, and some trematodes, as well as certain protozoa. This technical guide provides a comprehensive overview of this compound's spectrum of activity, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in parasitology and antiparasitic drug development.

Introduction

This compound (albendazole) is a cornerstone in the treatment of numerous parasitic infections in both human and veterinary medicine. Its mechanism of action, targeting the parasite's microtubule synthesis, provides a broad therapeutic window. This document delves into the specifics of its activity against a variety of parasite species, offering a technical perspective for the scientific community.

Spectrum of Activity: Quantitative Data

The efficacy of this compound and its active metabolite, albendazole sulfoxide, has been quantified against a diverse array of parasites. The following tables summarize key in vitro and in vivo efficacy data.

Table 1: In Vitro Efficacy of Albendazole and its Metabolites Against Various Parasites

| Parasite Species | Stage | Drug/Metabolite | Efficacy Metric (IC50/EC50) | Concentration | Reference |

| Echinococcus granulosus | Protoscolices | Albendazole | 100% inhibition | 1 µg/ml (after 23 days) | [1] |

| Echinococcus granulosus | Protoscolices | Albendazole Nanocrystals | 100% inhibition | 1 µg/ml (after 17 days) | [1] |

| Taenia solium | Cysts | Albendazole Sulfoxide | EC50 | 0.034 µg/ml | [2] |

| Taenia crassiceps | Cysts | Albendazole Sulfoxide | EC50 | 0.011 - 0.023 µg/ml | [2] |

| Ascaridia galli | Larvae | Albendazole | EC50 | Not explicitly provided, but effective | [3] |

| Giardia duodenalis | Trophozoites | Albendazole | IC50 | 1.35 µM | [4][5] |

| Entamoeba histolytica | Trophozoites | Albendazole | IC50 | > positive controls | [6] |

| Trichomonas vaginalis | Trophozoites | Albendazole | IC50 | > positive controls | [6] |

Table 2: In Vivo Efficacy of Albendazole Against Helminth Infections

| Parasite Species | Host | Efficacy Metric | Dosage | Efficacy | Reference |

| Ascaris lumbricoides | Human | Cure Rate | 400 mg single dose | 99.35% | [7] |

| Ascaris lumbricoides | Human | Egg Reduction Rate | 400 mg single dose | 97.30% | [7] |

| Hookworm | Human | Cure Rate | 400 mg single dose | 95.75% | [7] |

| Hookworm | Human | Egg Reduction Rate | 400 mg single dose | 82.07% | [7] |

| Trichuris trichiura | Human | Cure Rate | 400 mg single dose | 43.53% | [7] |

| Trichuris trichiura | Human | Egg Reduction Rate | 400 mg single dose | 23.12% | [7] |

| Taenia spp. | Human | Cure Rate | 400 mg/day for 3 days | 85% | [8] |

| Strongyloides stercoralis | Human | Cure Rate | 400 mg/day for 3 days | 62% | [8] |

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound (albendazole) involves the disruption of microtubule polymerization in parasite cells. Albendazole and its active metabolite, albendazole sulfoxide, bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules.[9] This disruption has several downstream consequences, ultimately leading to parasite death.

Caption: Mechanism of action of this compound (Albendazole).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the spectrum of activity of this compound.

In Vitro Susceptibility of Echinococcus granulosus Protoscolices

This protocol is adapted from studies evaluating the viability of E. granulosus protoscolices after exposure to albendazole.[1][10]

-

Protoscolex Collection: Aseptically collect hydatid fluid containing protoscolices from the cysts of naturally infected sheep livers obtained from an abattoir.

-

Washing and Preparation: Wash the collected protoscolices several times with sterile phosphate-buffered saline (PBS) to remove debris.

-

Culture Setup: Culture viable and morphologically intact protoscolices (approximately 3,000 per well) in 24-well plates containing RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics (e.g., 100 µg/ml penicillin and streptomycin).

-

Drug Exposure:

-

Prepare stock solutions of this compound (albendazole) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add the drug to the culture wells to achieve the desired final concentrations (e.g., 1 µg/ml).

-

Include a control group with the solvent (DMSO) alone.

-

-

Viability Assessment:

-

At predetermined time points (e.g., daily for up to 30 days), assess the viability of the protoscolices.

-

A common method is the trypan blue (0.1%) exclusion test. Viable protoscolices will remain unstained, while non-viable ones will take up the blue dye.

-

Observe the protoscolices under a light microscope and calculate the percentage of non-viable protoscolices.

-

-

Data Analysis: Plot the percentage of non-viable protoscolices against time for each drug concentration to determine the scolicidal effect.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

This protocol is a standardized method for determining the efficacy of anthelmintics against gastrointestinal nematodes in livestock and is adapted from established guidelines.[11][12][13]

-

Animal Selection: Select a group of at least 10-20 animals from the same age and management group with demonstrable parasitic infections (confirmed by fecal egg counts). Animals should not have received anthelmintic treatment for a specified period (e.g., the last 6-8 weeks).[12][14]

-

Pre-Treatment Sampling (Day 0):

-

Collect individual fecal samples (at least 20g) directly from the rectum of each animal.[12]

-

Label each sample clearly.

-

Perform a quantitative fecal egg count (e.g., McMaster or Wisconsin Sugar Flotation Technique) on each sample to determine the baseline eggs per gram (EPG) of feces.

-

-

Treatment Administration:

-

Administer this compound (albendazole) orally at the recommended dose according to the animal's body weight.

-

Ensure accurate dosing to avoid under- or overdosing.

-

-

Post-Treatment Sampling (Day 14):

-

Calculation of Fecal Egg Count Reduction:

-

Calculate the percentage reduction in fecal egg count for the group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

-

-

Interpretation of Results: A reduction of 90-95% or greater is generally considered effective, while a reduction below 90% may indicate the presence of anthelmintic resistance.[13]

Experimental Workflow: Anthelmintic Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of new anthelmintic compounds, a process for which this compound serves as a benchmark.

Caption: A generalized workflow for anthelmintic drug discovery.

Conclusion

This compound (albendazole) remains a critical tool in the global fight against parasitic diseases due to its broad spectrum of activity and established safety profile. This technical guide provides a consolidated resource of its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The presented data and protocols are intended to support further research into the application of this compound and the development of new antiparasitic therapies. Continued surveillance of its efficacy through standardized methods like the FECRT is crucial for monitoring and managing the emergence of anthelmintic resistance.

References

- 1. annals-parasitology.eu [annals-parasitology.eu]

- 2. In Vitro Effects of Albendazole Sulfoxide and Praziquantel against Taenia solium and Taenia crassiceps Cysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]

- 4. Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Albendazole: a review of anthelmintic efficacy and safety in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 10. In Vitro and In Vivo Efficacy of Albendazole Chitosan Microspheres with Intensity-Modulated Radiation Therapy in the Treatment of Spinal Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. msd-animal-health.com [msd-animal-health.com]

- 12. combar-ca.eu [combar-ca.eu]

- 13. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]

- 14. Faecal Egg Count Reduction testing (FECRT) and interpretation of results in equines | NOAH (National Office of Animal Health) [noah.co.uk]

Unable to Find Information on "Duador" in Nematode Research

A comprehensive search of scientific literature and public databases has yielded no specific information regarding a substance or product named "Duador" and its effects on biochemical pathways in nematodes.

The initial search did retrieve general information on various nematicides and their established modes of action. For instance, research on compounds like albendazole, ivermectin, and various organophosphates has detailed their impact on nematode physiology, including interference with microtubule synthesis, disruption of nerve and muscle function through glutamate-gated chloride channels, and inhibition of acetylcholinesterase.[1][2][3]

Without any specific data on "this compound," it is not possible to fulfill the request for an in-depth technical guide on its effects. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways cannot be met.

Recommendation:

To proceed with generating the requested technical guide, it is necessary to focus on a known nematicidal agent with a substantial body of published research. We recommend selecting a well-documented compound to ensure the guide is accurate, comprehensive, and valuable to the target audience of researchers and drug development professionals.

Suggested Alternative Topics:

-

Albendazole: A widely used anthelmintic with a well-understood mechanism of action targeting β-tubulin and disrupting microtubule polymerization.[2][4]

-

Ivermectin: A potent nematicide that acts on glutamate-gated chloride channels, leading to paralysis and death of the nematode.[1][3]

-

Organophosphates/Carbamates: A class of nematicides that inhibit the enzyme acetylcholinesterase, crucial for neurotransmission.

Please advise on whether to proceed with one of these alternative topics, or if you can provide a different, publicly researched name for the compound of interest.

References

- 1. Frontiers | A New Antagonist of Caenorhabditis elegans Glutamate-Activated Chloride Channels With Anthelmintic Activity [frontiersin.org]

- 2. Quantitative tests of albendazole resistance in Caenorhabditis elegans beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitazoxanide: nematicidal mode of action and drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Duador (Albendazole) Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic marketed under trade names such as Duador, is a widely used drug for the treatment of various parasitic helminth infections in both humans and animals. Its efficacy in mouse models has been extensively studied to understand its therapeutic potential, pharmacokinetic profile, and toxicological properties. These application notes provide a comprehensive overview and detailed protocols for the administration of albendazole in mouse models, intended for researchers in parasitology, pharmacology, and drug development.

Pharmacology of Albendazole

Mechanism of Action: The primary mode of action of albendazole is its ability to selectively bind to β-tubulin of parasitic worms with high affinity, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton impairs essential cellular functions in the parasite, including glucose uptake and transport, leading to energy depletion, immobilization, and eventual death of the parasite. The active metabolite, albendazole sulfoxide, is largely responsible for the systemic anthelmintic activity.

Pharmacokinetics: Following oral administration, albendazole is poorly absorbed due to its low aqueous solubility. Administration with a high-fat meal can significantly enhance its absorption. It is rapidly and extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for albendazole administration in mouse models based on various studies.

Table 1: Dosage and Efficacy of Albendazole in Different Mouse Models

| Parasite Model | Mouse Strain | Albendazole Dosage | Treatment Schedule | Efficacy Outcome | Reference |

| Trichinella spiralis | BALB/c | 250 mg/kg/day | Orally for 6 days | 79.96-83.25% reduction in survival of encapsulated larvae | |

| Echinococcus multilocularis | Kunming | 150 mg/kg | Orally, 3 times a week for 12 weeks | Significant suppression of metacestode growth | |

| Angiostrongylus cantonensis | BALB/c | Not specified | Not specified | Pronounced larvicidal activity and reduction of MMP-9 | |

| Toxocara canis | Not specified | 9 mg/mouse (single daily dose) or 3 mg/mouse (three times daily) | Orally for 8 days | Reduction in the number of larvae reaching the brain |

Table 2: Pharmacokinetic Parameters of Albendazole Sulfoxide in Mice

| Formulation | Mouse Strain | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| Nanocrystals | BALB/c | 25 mg/kg | 4.76 ± 0.17 | 0.31 ± 0.13 | 19.70 ± 0.45 | |

| Control Suspension | BALB/c | 25 mg/kg | 2.14 ± 0.12 | 1.25 ± 0.87 | 10.71 ± 0.90 | |

| Suspension in CMC | Swiss CD-1 | 50 mg/kg | 7.53 | 3.0 | 34.296 |

Table 3: Toxicological Data for Albendazole in Mice

| Mouse Strain | Dosage | Duration | Key Toxicological Findings | Reference |

| Kunming | 136.3 mg/kg/day | Up to 16 weeks | Significant elevation of serum ALT, AST, and ALP after 12 weeks; mild pathological changes in the liver. | |

| Charles River CD-1 | 400 mg/kg/day | 25 months | Decreased erythrocyte and leucocyte counts. |

Experimental Protocols

Preparation of Albendazole Oral Suspension

This protocol describes the preparation of a standard albendazole suspension for oral administration to mice.

Materials:

-

Albendazole powder

-

0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt solution

-

Polysorbate 80 (Tween 80)

-

Distilled water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

Procedure:

-

Calculate the required amount of albendazole based on the desired concentration and final volume.

-

Prepare a 0.5% CMC solution by slowly adding CMC powder to distilled water while stirring continuously with a magnetic stirrer until fully dissolved.

-

In a separate container, create a wetting paste by adding a small amount of Polysorbate 80 (e.g., 1-2 drops per 10 mg of albendazole) to the albendazole powder and mixing thoroughly with a spatula or in a mortar.

-

Gradually add the 0.5% CMC solution to the albendazole paste while continuously triturating or homogenizing to form a uniform suspension.

-

Transfer the suspension to a graduated cylinder and add 0.5% CMC solution to reach the final desired volume.

-

Stir the final suspension thoroughly before each use to ensure homogeneity.

Oral Gavage Administration in Mice

This protocol details the standard procedure for administering substances orally to mice using a gavage needle.

Materials:

-

Mouse restraint device (optional)

-

Appropriately sized gavage needle (18-20 gauge for adult mice, with a rounded tip)

-

Syringe (1 mL)

-

Prepared albendazole suspension

Procedure:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Fill the syringe with the calculated volume of the albendazole suspension.

-

Gently restrain the mouse by scruffing the skin over the neck and shoulders to immobilize the head.

-

Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

-

Once the needle is in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the suspension.

-

After administration, gently withdraw the needle in the same direction it was inserted.

-

Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 15 minutes.

Efficacy Evaluation in a Trichinella spiralis Mouse Model

This protocol outlines a method to assess the efficacy of albendazole against the muscle larvae of Trichinella spiralis.

Materials:

-

T. spiralis infected mice

-

Pepsin solution (1% in 0.9% NaCl, pH 1.5-2.0)

-

Magnetic stirrer and stir plate

-

37°C incubator or water bath

-

Stereomicroscope

-

Petri dishes

-

Baermann apparatus (funnel with rubber tubing and clamp)

Procedure:

-

At the end of the treatment period, euthanize the mice according to approved institutional guidelines.

-

Collect the diaphragm and other relevant muscle tissues (e.g., masseter, gastrocnemius).

-

Weigh the collected muscle tissue.

-

Mince the tissue into small pieces.

-

Place the minced tissue in a beaker with the pepsin solution (approximately 50 mL per 5g of tissue).

-

Incubate the mixture at 37°C with continuous stirring for 2-4 hours to digest the muscle tissue and release the larvae.

-

After digestion, pour the digest through a Baermann apparatus lined with gauze to separate the larvae from the undigested tissue.

-

Allow the larvae to settle in the bottom of the tubing for at least 30 minutes.

-

Carefully collect the fluid containing the larvae from the bottom of the tubing into a petri dish.

-

Count the number of larvae under a stereomicroscope.

-

Express the efficacy as the percentage reduction in the number of larvae per gram of muscle tissue compared to the untreated control group.

Efficacy Evaluation in an Echinococcus multilocularis Mouse Model

This protocol describes a method to evaluate the efficacy of albendazole by measuring the weight of Echinococcus multilocularis metacestodes.

Materials:

-

E. multilocularis infected mice

-

Surgical instruments (scissors, forceps)

-

Weighing scale

Procedure:

-

Following the treatment period, euthanize the mice using an approved method.

-

Perform a necropsy and carefully expose the peritoneal cavity.

-

Identify and dissect the metacestode masses from the liver and other abdominal organs.

-

Gently remove any adhering host tissue from the parasite material.

-

Blot the metacestode masses dry with filter paper.

-

Weigh the total metacestode mass for each mouse.

-

Calculate the mean metacestode weight for each treatment group and compare it to the untreated control group to determine treatment efficacy.

Pharmacokinetic Analysis of Albendazole and its Metabolites

This protocol provides a general workflow for a pharmacokinetic study of albendazole in mice.

Materials:

-

Cannulated or non-cannulated mice

-

Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

-80°C freezer

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Administer a single oral dose of albendazole to the mice.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Immediately place the blood samples on ice.

-

Separate the plasma by centrifuging the blood samples (e.g., at 4000 x g for 10 minutes at 4°C).

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

For analysis, precipitate the plasma proteins (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant.

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentrations of albendazole, albendazole sulfoxide, and albendazole sulfone.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Pathways and Workflows

Albendazole's Mechanism of Action on Parasite Tubulin

Caption: Mechanism of action of albendazole on parasite microtubules.

Experimental Workflow for Efficacy Studies in Mice

Caption: General workflow for an albendazole efficacy study in a mouse model.

Logical Flow of Pharmacokinetic Study in Mice

Application Notes and Protocols for High-Throughput Screening of Duador Efficacy as an NF-κB Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duador is a novel small molecule entity under investigation for its potential as a therapeutic agent targeting inflammatory diseases and certain cancers. Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor complex that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of this pathway is implicated in numerous pathological conditions, making it a key target for drug discovery.[4]

These application notes provide detailed protocols for a suite of high-throughput screening (HTS) assays designed to quantify the efficacy of this compound in inhibiting the NF-κB pathway. The assays are tailored for a 384-well format to facilitate the rapid screening of compound libraries and determine key parameters such as IC50 values. The protocols include a primary cell-based reporter assay, a secondary biochemical assay to confirm the mechanism of action, and a necessary counterscreen to assess cytotoxicity.

Signaling Pathway Overview

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNFα).[3] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB p65/p50 heterodimer.[2][3] The active NF-κB complex then translocates to the nucleus, where it binds to specific DNA response elements to initiate the transcription of target genes.[5][6][7] this compound is hypothesized to interfere with one or more steps in this cascade.

Primary Screening: NF-κB Luciferase Reporter Assay

This cell-based assay is the primary screen to identify and quantify the inhibitory activity of this compound on the NF-κB signaling pathway. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[5][6] Inhibition of the pathway results in a decreased luminescence signal.[7]

Experimental Protocol

-

Cell Plating:

-

Culture HEK293 cells containing an NF-κB-luciferase reporter construct in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend cells to a density of 2.5 x 10^5 cells/mL.

-

Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension (10,000 cells/well) into a 384-well white, clear-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.

-

Dilute the compound plate 1:200 in assay medium (DMEM + 0.5% FBS) to create the final compound working plate.

-

Remove the culture medium from the cell plate and add 20 µL/well of the compound working solution. Include vehicle (0.1% DMSO) and positive control (a known NF-κB inhibitor) wells.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Pathway Activation and Luminescence Reading:

-

Prepare a TNFα solution in assay medium at a concentration of 2X the final EC80 value (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

-

Add 20 µL of the TNFα solution to all wells except the unstimulated control wells (add 20 µL of assay medium instead).

-

Incubate for 6 hours at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature for 10 minutes.

-

Add 40 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

-

Data Presentation

| Parameter | Vehicle Control (0.1% DMSO) | This compound (10 µM) | Positive Control (Inhibitor, 1 µM) | Unstimulated Control |

| Raw Luminescence (RLU) | 550,000 | 85,000 | 60,000 | 50,000 |

| % Inhibition | 0% | 93% | 98% | 100% |

| Calculated IC50 | N/A | 150 nM | 25 nM | N/A |

% Inhibition is calculated as: 100 * (1 - (RLU_sample - RLU_unstimulated) / (RLU_vehicle - RLU_unstimulated))

Secondary Screening: HTRF IκBα Phosphorylation Assay

To confirm that this compound acts upstream of IκB degradation, a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used. This biochemical assay measures the phosphorylation of IκBα, a key step mediated by the IKK complex.[8] HTRF technology uses two fluorophores, a donor and an acceptor, that generate a signal when in close proximity.[9] In this assay, one antibody recognizes total IκBα and is labeled with a donor, while another antibody specifically recognizes phosphorylated IκBα and is labeled with an acceptor.[8]

Experimental Protocol

-

Cell Plating and Treatment:

-

Plate and treat cells with this compound as described in the primary assay (Steps 1 & 2).

-

-

Pathway Activation and Cell Lysis:

-

Add 10 µL of TNFα (at 5X final concentration) to the appropriate wells.

-

Incubate for 10 minutes at 37°C (a shorter time is used to capture the transient phosphorylation event).

-

Add 10 µL of lysis buffer containing the HTRF detection antibodies (anti-IκBα-d2 and anti-phospho-IκBα-Europium Cryptate).

-

Incubate for 4 hours at room temperature, protected from light.

-

-

Signal Reading:

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition.

-

Data Presentation

| Parameter | Vehicle Control (0.1% DMSO) | This compound (10 µM) | Positive Control (IKK Inhibitor) |

| HTRF Ratio (665/620) | 25,000 | 4,500 | 3,000 |

| % Inhibition | 0% | 93% | 98% |

| Calculated IC50 | N/A | 180 nM | 30 nM |

Counterscreen: Cell Viability Assay

It is crucial to ensure that the observed inhibition of the NF-κB pathway is not a result of general cytotoxicity. A multiplexed assay that measures cell viability, such as quantifying intracellular ATP levels, can be performed as a counterscreen.[10][11][12] A decrease in ATP is indicative of cell death or metabolic inactivity.[12]

Experimental Protocol